molecular formula C21H24FN3O B11021250 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one

Cat. No.: B11021250
M. Wt: 353.4 g/mol
InChI Key: PTASTEYVRCPGGL-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 2,5-dimethylpyrrole moiety linked via a butan-1-one chain to a fluorinated tetrahydro-pyridoindole core. This architecture suggests applications in medicinal chemistry, particularly for targeting central nervous system (CNS) or oncological pathways, though specific biological data remain unreported in the provided evidence.

Properties

Molecular Formula

C21H24FN3O

Molecular Weight

353.4 g/mol

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one

InChI

InChI=1S/C21H24FN3O/c1-14-5-6-15(2)25(14)10-3-4-21(26)24-11-9-20-18(13-24)17-12-16(22)7-8-19(17)23-20/h5-8,12,23H,3-4,9-11,13H2,1-2H3

InChI Key

PTASTEYVRCPGGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)C

Origin of Product

United States

Biological Activity

4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one is a complex organic compound with potential pharmacological properties due to its unique structural features. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Structural Characteristics

The compound features a pyrrole ring and a tetrahydropyridoindole moiety. These structural elements contribute to its reactivity and interaction with biological targets. The presence of fluorine enhances its pharmacological properties, potentially increasing affinity for various biological receptors.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Cell Growth Modulation : Studies have shown that similar compounds can suppress cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems .
  • Influence on Glycosylation : The compound has been associated with controlling glycosylation patterns in therapeutic proteins, which is critical for their efficacy and safety .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Potential to inhibit cancer cell proliferation and enhance apoptosis.
Neuroprotective May provide protective effects in neurodegenerative models.
Immunomodulatory Influences antibody production in cell cultures.
Metabolic Regulation Affects glucose metabolism and ATP levels in cultured cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound:

  • Monoclonal Antibody Production : A study demonstrated that a related compound increased monoclonal antibody production in recombinant CHO cells by improving cell-specific productivity while maintaining viability .
  • Anticancer Activity : Research on similar pyrrole derivatives indicated significant anticancer effects through apoptosis induction and cell cycle arrest mechanisms .
  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

The compound’s uniqueness lies in its pyrrole-pyridoindole hybrid system , distinguishing it from other heterocyclic derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents/Modifications Notable Properties
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one Pyrimido[5,4-b]indol-4-one 8-Fluoro, 4-fluorobenzyl, 2-methoxybenzyl Confirmed via XRD; planar pyrimidine-indole fusion enhances stacking interactions
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazo[4,5-f]quinoline 2-Amino-3-methyl Carcinogenic (IARC Group 2A); formed in processed meats via Maillard reactions
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 8-Cyano, 4-nitrophenyl, ester groups Melting point: 243–245°C; polar substituents enhance solubility
  • Core Flexibility : Unlike the rigid pyridoindole in the target compound, imidazo[1,2-a]pyridine () and pyrimidoindole () derivatives exhibit varied ring saturation and fusion patterns, altering conformational flexibility.
  • Substituent Effects : The target’s 8-fluoro group contrasts with 4-nitrophenyl () and methoxybenzyl () groups, which introduce steric bulk or electron-withdrawing/donating effects.

Physical and Spectral Properties

  • Melting Points : The tetrahydroimidazo[1,2-a]pyridine derivative melts at 243–245°C , suggesting high thermal stability due to aromatic stacking. The target compound’s melting point is unreported but likely comparable given its fused systems.
  • Spectroscopy: Key diagnostic signals (e.g., pyrrole C-H stretches ~3100 cm⁻¹ in IR, fluorine-induced deshielding in ¹⁹F NMR) would differentiate the target from analogues.

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